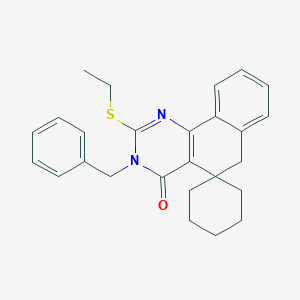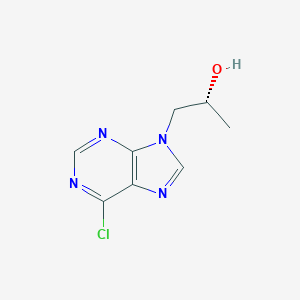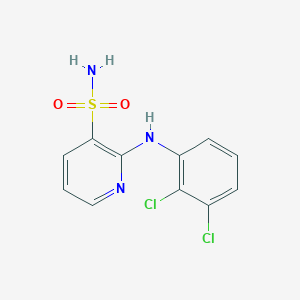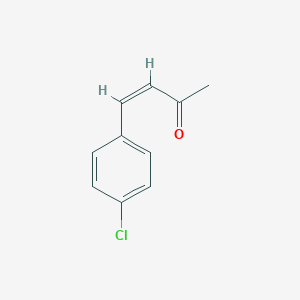
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- is a heterocyclic compound with a spirocyclic structure. It has been widely studied for its potential applications in medicinal chemistry due to its unique chemical properties. In
Mechanism Of Action
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. The exact mechanism of action may vary depending on the specific biological activity being studied.
Biochemical and Physiological Effects:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune system. The compound has also been shown to have neuroprotective effects, possibly through its ability to modulate ion channels in the brain.
Advantages And Limitations For Lab Experiments
The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- in lab experiments include its unique spirocyclic structure, which may confer specific biological activity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Future Directions
There are several future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-. One area of interest is the development of derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential interactions with other cellular targets.
Synthesis Methods
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- can be achieved through various methods. One of the most common methods is the reaction of 2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-.
Scientific Research Applications
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
properties
CAS RN |
172984-44-0 |
|---|---|
Product Name |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- |
Molecular Formula |
C26H28N2OS |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
3-benzyl-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-2-30-25-27-23-21-14-8-7-13-20(21)17-26(15-9-4-10-16-26)22(23)24(29)28(25)18-19-11-5-3-6-12-19/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 |
InChI Key |
XTTOVWKHXAMCIZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Other CAS RN |
172984-44-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















